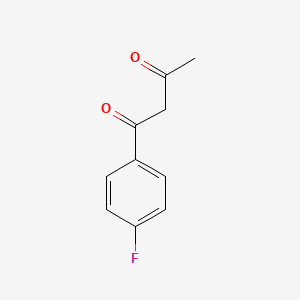

1-(4-Fluorophenyl)butane-1,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZIAWNHFKQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330792 | |

| Record name | 1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-98-9 | |

| Record name | 1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-phenyl)-butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl Butane 1,3 Dione

Primary Synthetic Pathways for 1-(4-Fluorophenyl)butane-1,3-dione

The synthesis of this compound predominantly relies on the Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Established Reaction Protocols and Optimizations

The most conventional and widely employed method for the synthesis of this compound is the Claisen condensation of 4'-fluoroacetophenone (B120862) with an acetylating agent, typically ethyl acetate (B1210297). sigmaaldrich.comlibretexts.org This reaction is conducted in the presence of a strong base to facilitate the formation of the enolate of the acetophenone, which then acts as the nucleophile.

A general procedure involves the dropwise addition of 4'-fluoroacetophenone to a slurry of a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (B95107) (THF) at reflux. nih.gov After the initial reaction to form the enolate, ethyl acetate is added, and the mixture is stirred for an extended period to allow the condensation to proceed. The reaction is then quenched and acidified to yield the desired β-diketone. The use of a full equivalent of base is crucial as the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product. sigmaaldrich.comlibretexts.org

Optimization of this protocol often involves the choice of base and solvent. While sodium hydride is effective, other bases such as sodium ethoxide can also be employed. utexas.edu The reaction temperature and time are also critical parameters that can be adjusted to maximize the yield and minimize the formation of byproducts. Purification of the final product can be achieved through recrystallization or chromatography.

A summary of typical reactants and conditions for the Claisen condensation is presented in the table below.

| Starting Materials | Base | Solvent | General Conditions |

| 4'-Fluoroacetophenone, Ethyl Acetate | Sodium Hydride | Tetrahydrofuran (THF) | Reflux, followed by extended stirring at room temperature |

| 4'-Fluoroacetophenone, Ethyl Acetate | Sodium Ethoxide | Ethanol (B145695) | Reflux |

Innovative Synthetic Approaches and Efficiency Enhancements

To address some of the limitations of traditional batch synthesis, such as long reaction times and sometimes harsh conditions, more innovative approaches have been explored for the synthesis of β-diketones, including this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. wikipedia.org For the synthesis of related β-diketones, microwave-assisted Claisen condensation has been shown to significantly reduce reaction times from hours to minutes, often with improved yields. beilstein-journals.org This technique provides rapid and uniform heating, which can minimize the formation of side products.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of β-diketones. wikipedia.org While specific examples for this compound are not extensively documented, the general principles of flow chemistry, such as the use of packed-bed reactors and precise control over reaction parameters, can be applied to its synthesis, potentially leading to higher efficiency and purity.

Derivatization and Analog Generation from this compound

The presence of two carbonyl groups and an active methylene (B1212753) group makes this compound a versatile precursor for the synthesis of a wide range of derivatives and analogs, including various heterocyclic systems.

Synthesis of Fluorinated Analogs (e.g., 4,4,4-Trifluoro, 4,4-Difluoro Derivatives)

The introduction of additional fluorine atoms into the this compound scaffold can significantly modulate its chemical and biological properties.

4,4,4-Trifluoro Derivatives: The synthesis of 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione (B108935) is typically achieved through a Claisen condensation between 4'-fluoroacetophenone and ethyl trifluoroacetate (B77799). rsc.orggoogle.com The reaction is generally carried out in the presence of a base like sodium hydride in an ethereal solvent. The higher electrophilicity of the carbonyl carbon in ethyl trifluoroacetate facilitates the condensation.

4,4-Difluoro Derivatives: The synthesis of 4,4-difluoro-1-(4-fluorophenyl)butane-1,3-dione (B2463871) can be accomplished through similar condensation strategies, likely employing ethyl difluoroacetate (B1230586) as the acylating agent. While detailed procedures are less commonly reported, the principles of the Claisen condensation would apply. The resulting difluorinated β-diketone is a known compound, as indicated by its CAS number (371967-21-4). sigmaaldrich.com

Preparation of Hydroxyimino Derivatives and Related Compounds

The carbonyl groups of this compound readily react with hydroxylamine (B1172632) to form hydroxyimino derivatives, also known as oximes. The reaction of 1,3-diketones with hydroxylamine hydrochloride can lead to the formation of isoxazole (B147169) derivatives. nih.gov The initial step is the formation of a mono- or di-oxime, which can then undergo cyclization. The regioselectivity of the cyclization depends on the reaction conditions and the substitution pattern of the β-diketone. These isoxazole derivatives are important heterocyclic compounds with a range of applications.

Strategies for Introducing Diverse Substituents and Structural Motifs

The reactivity of the dicarbonyl system in this compound allows for its use as a key intermediate in various multicomponent reactions and cyclization strategies to generate a diverse array of heterocyclic structures.

Hantzsch Pyridine (B92270) Synthesis: This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce dihydropyridines, which can be subsequently oxidized to pyridines. google.comalfa-chemistry.commdpi.com this compound can serve as the β-dicarbonyl component in this synthesis, leading to the formation of highly substituted pyridine derivatives.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or the corresponding thiones. nih.govnih.govmdpi.com By employing this compound in this reaction, functionalized pyrimidine (B1678525) derivatives can be accessed.

Paal-Knorr Synthesis: This reaction is a classical method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com While this compound is a 1,3-dicarbonyl, it can be transformed into a 1,4-dicarbonyl equivalent through various synthetic manipulations, thereby serving as a precursor for the synthesis of these five-membered heterocycles.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The active methylene group of this compound can potentially participate in Knoevenagel-type condensations, which are often the initial step in Gewald-type reactions, leading to thiophene (B33073) derivatives.

Synthesis of Quinolines: The Conrad-Limpach and related syntheses provide routes to quinoline (B57606) derivatives from anilines and β-ketoesters. While not a direct reaction of this compound, its synthetic precursors or derivatives can be utilized in these cyclization strategies to construct the quinoline scaffold. mdpi.com

Synthesis of Benzodiazepines: 1,4-Benzodiazepines, an important class of therapeutic agents, can be synthesized through the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds. researchgate.net This reaction provides a direct route to benzodiazepine (B76468) derivatives incorporating the 4-fluorophenyl moiety from this compound.

This compound as a Precursor in Advanced Organic Synthesis

The strategic placement of the fluoro group and the dicarbonyl functionality allows this compound to participate in a wide array of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Application in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a readily available starting material for the construction of various heterocyclic rings, most notably pyrazoles.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of polysubstituted pyrazoles. mdpi.comnih.gov This cyclocondensation reaction proceeds by the reaction of a bidentate nucleophile, such as hydrazine, with the two electrophilic carbonyl carbons of the diketone. mdpi.comnih.gov

In a typical synthesis, this compound reacts with a hydrazine derivative to yield two potential regioisomeric pyrazole (B372694) products. mdpi.com The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the nature of the substituents on both the diketone and the hydrazine. The resulting fluorinated pyrazoles are of significant interest due to the favorable properties that the fluorine atom can impart on a molecule, such as enhanced metabolic stability and binding affinity to biological targets. olemiss.edu

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Hydrazine Derivatives | Polysubstituted Pyrazoles | Access to pharmacologically relevant scaffolds. mdpi.com |

Role as an Intermediate in Complex Molecule Construction

Beyond the direct synthesis of heterocycles, this compound serves as a crucial intermediate in multi-step synthetic sequences aimed at constructing complex molecular targets. Its ability to undergo a variety of chemical transformations allows for the introduction of the 4-fluorophenylbutanoyl group into larger molecular frameworks.

For instance, derivatives of this compound have been utilized in the synthesis of more complex structures. While specific examples directly employing this compound in long, complex total syntheses are not extensively detailed in the provided results, the analogous compound, indane-1,3-dione, is highlighted as a versatile intermediate for preparing a variety of molecular systems with potential biological applications. benthamscience.comnih.gov This suggests that this compound holds similar potential as a foundational building block.

The reactivity of the dicarbonyl unit allows for transformations such as the Knoevenagel condensation, which can be used to introduce new carbon-carbon bonds and further functionalize the molecule. nih.gov This versatility makes it an attractive starting point for the synthesis of a wide range of complex organic molecules.

Chemical Reactivity and Mechanistic Investigations of 1 4 Fluorophenyl Butane 1,3 Dione

Tautomerism and Equilibrium Studies

A key characteristic of 1-(4-fluorophenyl)butane-1,3-dione, like other 1,3-dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers in equilibrium. This dynamic process is fundamental to understanding its reactivity.

Keto-Enol Tautomerism and its Chemical Implications

This compound can exist in a diketo form and two possible enol forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This intramolecular hydrogen bonding, along with the extended conjugation of the π-system, significantly influences the stability of the enol tautomer. researchgate.net

The presence of both keto and enol forms implies that the compound can react as either a ketone or an enol, depending on the reaction conditions and the nature of the reacting species. The acidic nature of the methylene (B1212753) protons in the diketo form and the nucleophilicity of the enolate oxygen and the α-carbon are key to its diverse reactivity.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this tautomerism. In the ¹H NMR spectrum, distinct signals for the protons of both the keto and enol forms can be observed, allowing for the quantification of their relative abundance. For instance, the enolic proton typically appears as a broad signal at a downfield chemical shift due to the intramolecular hydrogen bond.

Factors Influencing Tautomeric Preferences and Dynamics

The position of the keto-enol equilibrium is not static and is influenced by several factors, most notably the solvent, temperature, and the electronic nature of the substituents.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. missouri.edu Nonpolar solvents tend to favor the enol form due to the stability gained from the internal hydrogen bond, which is more significant in a non-solvating environment. researchgate.net In contrast, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. missouri.edu Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers.

Temperature: Temperature can also affect the equilibrium. Studies on similar β-diketones have shown that an increase in temperature can shift the equilibrium towards the keto form. asu.edu This is because the disruption of the intramolecular hydrogen bond in the enol form becomes more favorable at higher temperatures.

Substituent Effects: The electron-withdrawing fluorine atom on the phenyl ring of this compound influences the acidity of the enolic proton and the electron density throughout the molecule, thereby affecting the tautomeric equilibrium.

| Compound | Solvent | % Enol Form | Reference |

|---|---|---|---|

| Acetylacetone | Gas Phase | 92 | missouri.edu |

| Acetylacetone | Cyclohexane | 95 | missouri.edu |

| Acetylacetone | Chloroform | 81 | researchgate.net |

| Acetylacetone | DMSO | 62 | missouri.edu |

| Ethyl acetoacetate | Neat | ~10 | thermofisher.com |

Reaction Pathways Involving the β-Diketone Moiety

The dual reactivity of the keto and enol forms of this compound opens up a multitude of reaction pathways, making it a valuable precursor in organic synthesis.

Electrophilic and Nucleophilic Reactions of the Compound

The active methylene group in the diketo form is susceptible to deprotonation by a base to form a nucleophilic enolate. This enolate can then participate in various nucleophilic reactions. Conversely, the carbonyl carbons are electrophilic and can be attacked by nucleophiles. The enol form can also act as a nucleophile through its electron-rich double bond.

Cyclization Reactions Leading to Novel Ring Systems

This compound is a key building block for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classic and efficient method for the synthesis of pyrazoles. rhhz.netorganic-chemistry.org The reaction proceeds through a condensation reaction followed by cyclization and dehydration. The regioselectivity of the reaction with substituted hydrazines can be influenced by the reaction conditions and the nature of the substituents on both reactants. acs.org

Synthesis of Pyrimidines: Pyrimidines can be synthesized by the condensation of β-dicarbonyl compounds with amidines, urea (B33335), or thiourea (B124793). wikipedia.org This reaction, known as the Biginelli reaction or a related condensation, provides access to a variety of substituted pyrimidine (B1678525) derivatives. nih.gov

| Diketone | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Alkynylchalcone | Hydrazine dihydrochloride, TEA | Fused Pyrazole (B372694) | Methanol, reflux | 74% | rhhz.net |

| Trichloromethyl enone | Phenylhydrazine hydrochloride | 1,3-Regioisomer of Pyrazole | Methanol | 37-97% | acs.org |

| Trichloromethyl enone | Phenylhydrazine | 1,5-Regioisomer of Pyrazole | Methanol | 52-83% | acs.org |

Carbon-Carbon Bond Formation Methodologies

The activated methylene group of this compound is a valuable handle for the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound, such as a β-diketone, with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The initial adduct undergoes dehydration to yield an α,β-unsaturated product. organic-chemistry.orgalfa-chemistry.com The reaction is a powerful tool for creating new carbon-carbon double bonds.

Michael Addition: The enolate of this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is highly effective for the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for further transformations. nih.gov

| Reaction | Diketone | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Aldehyde/Ketone | Weak base (e.g., piperidine) | α,β-Unsaturated compound | wikipedia.org |

| Michael Addition | β-Diketone (as enolate) | α,β-Unsaturated Carbonyl | Base | 1,5-Dicarbonyl compound | masterorganicchemistry.com |

Oxidation and Reduction Processes of the Diketone Functionality

The dicarbonyl nature of this compound allows for a range of oxidation and reduction reactions, targeting one or both of the ketone groups.

The reduction of 1,3-diketones often leads to the formation of β-hydroxy ketones or 1,3-diols. The stereochemical outcome of these reductions is highly dependent on the reducing agent and reaction conditions. For instance, the reduction of 1,3-diketones with sodium borohydride (B1222165) (NaBH₄) in the presence of stoichiometric amounts of bovine or human albumin has been shown to be highly stereoselective, yielding anti-1,3-diols with high diastereomeric excess. beilstein-journals.org In the absence of such a protein scaffold, the reduction typically results in a nearly 1:1 mixture of syn- and anti-1,3-diols. beilstein-journals.org This suggests that for this compound, a similar albumin-controlled reduction would likely favor the formation of the corresponding anti-1,3-diol. The presence of an aromatic carbonyl group is crucial for this diastereoselectivity. beilstein-journals.org

The proposed mechanism for this albumin-directed reduction involves the chemoselective reduction of the aliphatic carbonyl group first, followed by the diastereoselective reduction of the aromatic carbonyl. beilstein-journals.org It is suggested that 1,3-diketones are recognized by the protein in their enol form. beilstein-journals.org

Furthermore, systematic investigations into the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride have revealed that both the keto and ester groups can be readily reduced to afford 1-aryl-1,4-butanediols. nih.gov This highlights the potential for complete reduction of the diketone functionality in this compound under similar conditions.

Regarding oxidation, hypervalent iodine(III) reagents are effective for the oxidative functionalization of the α-position of carbonyl compounds. nih.gov Reagents such as (diacetoxyiodo)benzene (B116549) can be used for these transformations. arkat-usa.org The mechanism of oxidation of carbonyl compounds by iodine(III) reagents can vary depending on the substrate and conditions, but generally involves the formation of a key iodine(III) enolate intermediate. nih.gov This intermediate can then undergo nucleophilic substitution to achieve α-functionalization. nih.gov

Detailed Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the chemical transformations of this compound requires a detailed examination of the underlying reaction mechanisms, including kinetics, stereochemistry, and the influence of its specific substituents.

Investigation of Reaction Kinetics and Rate-Determining Steps

While specific kinetic data for reactions involving this compound are not extensively reported, general principles of β-diketone reactivity can be applied. The kinetics of reactions such as enolization, which is a crucial first step in many reactions of β-diketones, are influenced by the nature of the substituents. For reactions involving electrophilic attack, the rate can be influenced by the electron density of the enol or enolate.

In the context of electrophilic aromatic substitution, the reactivity of fluorobenzene (B45895) is considered anomalous compared to other halobenzenes. While fluorine is a strong electron-withdrawing group inductively, its π-electron-donating resonance effect can influence reaction rates, often making the para position more reactive. researchgate.net This interplay of inductive and resonance effects of the para-fluoro substituent in this compound would be a key factor in determining the rates of reactions involving the aromatic ring.

Stereochemical Outcomes and Diastereoselectivity Studies

The reduction of the diketone functionality in this compound to a 1,3-diol creates two stereocenters, leading to the possibility of syn and anti diastereomers. As mentioned earlier, the use of directing groups or chiral auxiliaries can significantly influence the stereochemical outcome.

The albumin-directed reduction of 1,3-diketones with NaBH₄ provides a powerful method for achieving high diastereoselectivity in favor of the anti-diol. beilstein-journals.org This stereocontrol is attributed to the specific binding of the aromatic ketone portion of the molecule within the protein's active site, which then directs the approach of the hydride reagent to the second carbonyl group. beilstein-journals.org

In the absence of such directing agents, the reduction is generally not stereoselective. beilstein-journals.org The stereoselective synthesis of 2-amino-1,3-diols often involves the stereoselective construction of the 2-amino-1,3-diol moiety as a key step, highlighting the importance of controlling stereochemistry in related structures. nih.gov

Influence of Electronic and Steric Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent groups: the 4-fluorophenyl group and the methyl group.

Steric Effects: The steric hindrance around the two carbonyl groups in this compound is different. The carbonyl group adjacent to the phenyl ring is more sterically hindered than the one adjacent to the methyl group. This difference in steric bulk can lead to regioselectivity in reactions. For example, in reductions, the less hindered carbonyl (next to the methyl group) is often reduced preferentially. The modification of steric hindrance in β-diketiminate ligands, which are structurally related to β-diketones, has been shown to bring about changes in structure and reactivity. nih.gov

Coordination Chemistry and Metal Complexation with 1 4 Fluorophenyl Butane 1,3 Dione

Ligand Properties and Chelation Behavior

1-(4-Fluorophenyl)butane-1,3-dione, a β-diketone, primarily exists in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly significant in coordination chemistry as it readily deprotonates to form the bidentate enolate anion, which acts as a powerful chelating agent for a wide array of metal ions.

The coordination of the ligand to the metal ion is confirmed through various spectroscopic techniques. For instance, in the infrared (IR) spectra of the metal complexes, the characteristic C=O stretching frequency of the free ligand is shifted to lower wavenumbers, indicating the coordination of the oxygen atoms to the metal center. nih.gov Furthermore, the appearance of new absorption bands at lower frequencies can be attributed to the formation of M-O bonds. nih.gov

The binding affinity and selectivity of this compound for different metal ions are governed by a combination of electronic and steric factors.

Electronic Effects: The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the acidity of the enolic proton. This, in turn, affects the stability of the resulting metal-ligand bond. The 4-fluorophenyl group can modulate the electron density on the coordinating oxygen atoms, thereby influencing the strength of the M-O bond.

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are paramount in determining the stability and geometry of the complex. Hard metal ions, such as lanthanides, form strong bonds with the hard oxygen donor atoms of the β-diketonate ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of this compound can be synthesized by reacting the ligand with a corresponding metal salt, such as a chloride or acetate (B1210297), in a solvent like ethanol (B145695) or methanol. The reaction is often carried out under reflux conditions. cas.cznih.gov

Cobalt(II) Complexes: The synthesis of cobalt(II) complexes with ligands similar to this compound has been reported. cas.cz For instance, a cobalt(II) porphyrin complex bearing 3-fluorophenyl groups was synthesized by reacting the porphyrin ligand with cobalt(II) acetate in dimethylformamide at reflux. cas.cz A general method for preparing a Co(II) complex with this compound would involve reacting the ligand with a Co(II) salt in a 2:1 molar ratio in an alcoholic solvent.

Nickel(II) Complexes: Nickel(II) complexes can be prepared by reacting the ligand with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an ethanolic solution. nih.gov The resulting complexes can have different geometries, such as square planar or octahedral, depending on the coordination environment. luc.eduresearchgate.net

Copper(II) Complexes: Copper(II) complexes are readily synthesized by reacting this compound with a copper(II) salt in an alcoholic medium. nih.govresearchgate.net The introduction of fluorine groups into the ligands of copper(II) complexes has been shown to enhance their biological activity. researchgate.net

| Metal Ion | Typical Metal Salt | Ligand-to-Metal Ratio | Solvent | Reaction Conditions |

|---|---|---|---|---|

| Cobalt(II) | CoCl₂·6H₂O or Co(OAc)₂·4H₂O | 2:1 | Ethanol or Methanol | Reflux |

| Nickel(II) | NiCl₂·6H₂O or Ni(OAc)₂·4H₂O | 2:1 | Ethanol | Stirring at room temperature or reflux |

| Copper(II) | CuCl₂·2H₂O or Cu(OAc)₂·H₂O | 2:1 | Ethanol or Methanol | Stirring at room temperature or reflux |

Lanthanide ions, being hard Lewis acids, exhibit a strong affinity for oxygen-donor ligands like β-diketones. The synthesis of lanthanide complexes, particularly those of Europium(III), is of great interest due to their potential applications in luminescent materials.

Europium(III) complexes of this compound can be synthesized by reacting the ligand with a europium(III) salt, such as europium(III) chloride, in a suitable solvent system, often with the addition of a base to facilitate deprotonation of the ligand. Research has shown that europium(III) complexes of 4,4,4-trifluoro-1-(4-fluorophenyl)-butane-1,3-dione exhibit promising photoluminescent properties. researchgate.net

The coordination sphere of the metal ion in a β-diketonate complex can be expanded by the inclusion of other ligands, leading to the formation of mixed-ligand or adduct complexes. These ancillary ligands can significantly influence the properties of the resulting complex.

For instance, ternary europium(III) complexes of fluorinated β-diketones have been synthesized with secondary ligands such as 2,2'-dipyridine or 1,10-phenanthroline (B135089). researchgate.net These nitrogen-donor ligands can displace water molecules from the coordination sphere, leading to enhanced quantum efficiencies and longer luminescence lifetimes. researchgate.netconsensus.app The synthesis of such complexes typically involves the reaction of the pre-formed metal-β-diketonate complex with the ancillary ligand, or a one-pot reaction involving the metal salt, the β-diketone, and the ancillary ligand. nih.gov

Similarly, mixed-ligand complexes of transition metals can be prepared. For example, copper(II) complexes with a Schiff base ligand and an ancillary ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline have been synthesized and characterized. researchgate.net The formation of these mixed-ligand complexes can lead to changes in the coordination geometry and electronic properties of the metal center.

| Primary Ligand | Ancillary Ligand | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 4,4,4-Trifluoro-1-(4-fluorophenyl)-butane-1,3-dione | 2,2'-Dipyridine | Europium(III) | Ternary Luminescent Complex | researchgate.net |

| 4,4,4-Trifluoro-1-(4-fluorophenyl)-butane-1,3-dione | 1,10-Phenanthroline | Europium(III) | Ternary Luminescent Complex | researchgate.net |

| Schiff Base Ligand | 2,2'-Bipyridine | Copper(II) | Mixed-Ligand Complex | researchgate.net |

| Schiff Base Ligand | 1,10-Phenanthroline | Copper(II) | Mixed-Ligand Complex | researchgate.net |

Structural Elucidation of Coordination Compounds

A thorough understanding of the structural properties of coordination compounds is fundamental to predicting and explaining their chemical and physical behaviors. This section reviews the available literature on the structural analysis of metal complexes involving this compound.

The coordination geometry of a metal complex and the associated ligand field effects are crucial in determining its electronic and magnetic properties. The coordination number and geometry (e.g., octahedral, tetrahedral, square planar) are influenced by the size and electronic properties of both the metal ion and the ligands. Ligand field theory describes the splitting of the d-orbitals of the central metal ion upon complexation, which dictates the electronic spectra and magnetic behavior of the complex.

Detailed investigations into the coordination geometries and specific ligand field effects for metal complexes of this compound are not present in the current body of scientific literature. While general principles of ligand field theory can be applied to predict the behavior of such complexes, specific experimental data from techniques such as electronic absorption spectroscopy, magnetic susceptibility measurements, and computational studies for these particular compounds are not available.

Research Applications of Metal Complexes

The unique properties of metal complexes often lead to their application in various fields of research and technology. This section explores the documented research applications of metal complexes derived from this compound.

Metal complexes, particularly those of lanthanide ions, with β-diketonate ligands are widely studied for their potential as luminescent materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength.

While there is extensive research on the luminescence of lanthanide complexes with various fluorinated β-diketones, specific studies detailing the synthesis and photophysical properties of luminescent materials based on this compound are not found in the scientific literature. One study has mentioned the use of a ruthenium(II) complex with a ligand derived from 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione (B108935) as a sensitizer (B1316253) in dye-sensitized solar cells, indicating the potential for photophysical applications of related compounds. acs.orgacs.org

Metal complexes are pivotal in catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been developed using metal β-diketonate complexes.

A comprehensive literature search reveals no specific reports on the catalytic activity or mechanistic studies of metal complexes of this compound in either homogeneous or heterogeneous catalysis. While the broader class of metal β-diketonate complexes is known to exhibit catalytic properties in various reactions, dedicated research on the catalytic applications of complexes with this particular ligand is not available.

β-Diketones are effective chelating agents used in solvent extraction for the separation and purification of metal ions. The formation of neutral, lipophilic metal chelates facilitates the transfer of metal ions from an aqueous phase to an immiscible organic phase. ambeed.comnih.gov

There is a lack of specific studies in the scientific literature detailing the application of this compound or its metal complexes in solvent extraction and separation technologies. Research on analogous fluorinated β-diketones has demonstrated their utility in the extraction of various metal ions, including lanthanides, suggesting that this compound could potentially be employed in similar applications. However, experimental data on its extraction efficiency, selectivity, and the nature of the extracted species are not documented.

Biological and Medicinal Applications Research of 1 4 Fluorophenyl Butane 1,3 Dione and Its Derivatives

Anticancer Activity and Molecular Mechanisms

Derivatives of 1-(4-fluorophenyl)butane-1,3-dione have emerged as a promising class of compounds in the search for novel anticancer agents. Extensive research has been conducted to evaluate their efficacy against various cancer types and to elucidate the underlying molecular mechanisms driving their cytotoxic and antiproliferative effects.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

The initial step in assessing the anticancer potential of these derivatives involves in vitro cytotoxicity screening against a panel of human cancer cell lines. These studies determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), a key indicator of cytotoxic potency.

A variety of derivatives incorporating the 4-fluorophenyl moiety have demonstrated significant cytotoxic effects across different cancer cell lines. For instance, a series of pyrazoline analogues were synthesized and evaluated for their in-vitro anticancer activity against the human breast cancer cell line (MCF-7). rjptonline.org Among the synthesized compounds, a derivative featuring a 4-fluorophenyl group, specifically 5-(4-fluorophenyl)-3-[(E)-2-(4-fluorophenyl) ethenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, exhibited moderate activity. rjptonline.org

Similarly, research into thiazole-containing phthalimide (B116566) derivatives has shown promising results. nih.gov One such derivative with a 4-fluorophenyl group displayed potent cytotoxic activity against the MCF-7 cell line. nih.gov Furthermore, other derivatives in the same series demonstrated strong cytotoxicity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cell lines. nih.gov

Studies on 1,4-naphthoquinone (B94277) derivatives have also highlighted the anticancer potential of compounds bearing a 4-fluorophenyl group. nih.gov In another study, 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested against various cancer cell lines, with some compounds containing a 3-fluorophenyl substituent showing notable activity against prostate (PC-3) and colon (HT-29) cancer cells. mdpi.com

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyrazoline | 5-(4-fluorophenyl)-3-[(E)-2-(4-fluorophenyl) ethenyl]-4,5-dihydro-1H-pyrazole-1- carbaldehyde | MCF-7 | 38.49 ± 0.17 |

| Thiazole-Phthalimide | Derivative with 4-fluorophenyl group | MCF-7 | 0.2 ± 0.01 |

| Thiazole-Phthalimide | Derivative with 4-fluorophenyl group | MDA-MB-468 | 0.6 ± 0.04 |

| Thiazole-Phthalimide | Derivative with 4-fluorophenyl group | PC-12 | 0.43 ± 0.06 |

| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl group | PC-3 | 64.46 |

| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl group | HT-29 | 33.67 |

Investigation of Cell Proliferation Inhibition Pathways

Beyond initial cytotoxicity, researchers have investigated the specific pathways through which these derivatives inhibit cancer cell proliferation. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of colorectal cancer cells. nih.govfarmaceut.org This inhibition was associated with the suppression of the MEK/ERK signaling pathway, a critical pathway in cell growth and survival. nih.govfarmaceut.org The study demonstrated that the compound could arrest the cell cycle in the G2/M phase, thereby halting cell division. farmaceut.org

Studies on Apoptosis Induction and Programmed Cell Death Mechanisms

A key characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells. Several derivatives of this compound have been shown to trigger this process.

For example, synthetic 1,3-thiazole incorporated phthalimide derivatives containing a 4-fluorophenyl group were found to induce apoptosis in cancer cells. nih.gov Evidence for this included DNA fragmentation and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further analysis using RT-PCR indicated that these compounds trigger apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov

Similarly, a study on benzo[f]indole-4,9-dione derivatives demonstrated their ability to induce apoptosis in triple-negative breast cancer cells. nih.gov This was achieved through the activation of pro-apoptotic proteins and an increase in the Bax:Bcl-2 ratio, which is a critical determinant of cell fate. nih.gov The induction of apoptosis by these compounds was also linked to an increase in intracellular reactive oxygen species (ROS) levels. nih.gov

Research on lupane (B1675458) triterpene derivatives has also shown that these compounds can induce apoptosis in leukemia cells, further highlighting the potential of targeting apoptotic pathways in cancer therapy. mdpi.com

Identification of Cellular Targets and Signaling Pathways

Identifying the specific cellular targets and signaling pathways affected by these derivatives is crucial for understanding their mechanism of action and for the development of more targeted therapies. The natural world continues to be a rich source of novel chemical entities with anticancer activity. mdpi.com

Molecular docking studies have been employed to predict the binding of these compounds to various protein targets. For instance, pyrazoline derivatives were docked with the EGFR receptor, suggesting a potential interaction with this key signaling molecule in cancer. rjptonline.org

In the case of a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, the MEK/ERK signaling pathway was identified as a key target. nih.govfarmaceut.org The study showed that the compound was able to inhibit the activation of MEK and ERK in colorectal cancer cells, leading to the suppression of cell proliferation and the induction of apoptosis. farmaceut.org The development of targeted agents that can overcome resistance mechanisms is an ongoing area of research. mdpi.com

Enzyme Inhibition and Biochemical Modulatory Effects

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, opening up avenues for their use in other therapeutic areas.

Research on Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease.

While direct studies on the AChE inhibitory activity of this compound itself are limited, research on related heterocyclic derivatives has shown potential in this area. For example, various novel compounds have been synthesized and evaluated for their inhibitory activities towards both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Some of these compounds demonstrated good inhibitory activity against both enzymes. mdpi.com

Kinetic studies are often performed to understand the mechanism of inhibition. For instance, a study on oxadiazole derivatives as AChE inhibitors revealed that these compounds bind to an allosteric site on the enzyme, leading to a decrease in its efficiency. nih.gov Molecular docking simulations can further elucidate the binding interactions between the inhibitors and the active site of the enzyme. nih.gov

The development of dual-target inhibitors, which can simultaneously inhibit both AChE and BChE, is an area of active research. mdpi.com Khellactone coumarin (B35378) derivatives isolated from Peucedanum japonicum Thurnberg have been investigated for their inhibitory activities against both AChE and BChE, with some compounds showing potent and reversible mixed-type inhibition. nih.gov

Interactions with Other Key Biochemical Pathways

No studies have been identified that explore the interactions of this compound or its derivatives with other key biochemical pathways. The effects of this compound on other enzymes, signaling cascades, or metabolic routes remain uninvestigated in the available scientific literature.

Role in Pharmaceutical Development and Drug Discovery

Application as a Precursor in Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis

While some β-dicarbonyl compounds serve as precursors in the synthesis of certain pharmaceuticals, there is no specific information available in the scientific literature detailing the use of this compound as a precursor for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). A related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, has been mentioned in a patent as a useful intermediate for the synthesis of Celecoxib, a known NSAID. google.com However, this does not directly pertain to the specified compound.

Design and Synthesis of Biologically Active Derivatives for Medicinal Chemistry

There are no published research articles on the design and synthesis of biologically active derivatives of this compound for medicinal chemistry applications. The exploration of this compound as a scaffold for developing new therapeutic agents has not been documented.

Potential for Neuroprotective Applications

The potential for neuroprotective applications of this compound or its derivatives has not been investigated in any published studies. There is no data on its efficacy in models of neurodegenerative diseases or other neurological conditions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

No Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for this compound and its derivatives are available in the scientific literature. The relationship between the chemical structure of this compound and its biological activity or physicochemical properties has not been a subject of published research.

Correlation of Structural Modifications with Biological Efficacy

The biological efficacy of compounds derived from this compound is intrinsically linked to their molecular architecture. Researchers have systematically modified the core structure to investigate how these changes influence activity, a process known as establishing a structure-activity relationship (SAR). These studies are crucial for identifying the key chemical features responsible for a compound's therapeutic effects.

A notable area of investigation has been in the development of neuroleptic agents. A series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are derivatives of the parent compound, were synthesized and tested for their neuroleptic potential. In these derivatives, the piperidine (B6355638) ring at the 4-position was substituted with various heterocyclic moieties, including benzimidazole, benzotriazole, or quinoxaline. The findings revealed that several of these compounds exhibited neuroleptic activities comparable to the potent antipsychotic drug haloperidol. Specifically, the derivative 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone was identified as a particularly potent neuroleptic agent. nih.gov This highlights that the nature of the heterocyclic substituent on the piperidine ring is a critical determinant of neuroleptic efficacy.

In the realm of antimicrobial agents, derivatives incorporating a semicarbazone moiety have been explored. A study involving N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones demonstrated a clear correlation between the substituent on the phenyl ring and antimicrobial activity. The research indicated that the presence of hydroxyl (-OH) and nitro (-NO2) groups at the 4-position of the phenyl ring resulted in good antibacterial activity. researchgate.net Conversely, a methoxy (B1213986) (-OCH3) group at the same position conferred moderate antifungal activity. researchgate.net Similarly, another study found that the derivative 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited potent antimicrobial effects, showing stronger activity against E. coli and S. pneumoniae than ampicillin, and significant antifungal activity against A. fumigatus. nih.gov

The principle of SAR is further exemplified in the development of anticancer agents. For instance, in a series of 1,4-benzoxazine derivatives, SAR analysis revealed that the inclusion of hydroxyl groups on specific rings of the scaffold was beneficial to biological activity, while a para-amino group on another ring significantly enhanced potency against various cancer cell lines. mdpi.com Similarly, research on pyrrole (B145914) derivatives as potential tyrosine kinase inhibitors has focused on understanding the impact of different side groups on their biological activity and interaction with ATP-binding domains of growth factor receptors. researchgate.net

Table 1: Correlation of Structural Modifications with Biological Efficacy

| Core Structure/Derivative Class | Modification | Resulting Biological Activity | Reference(s) |

|---|---|---|---|

| 1-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanones | Substitution at the 4-position of the piperidine ring with various heterocycles (e.g., 2-thioxo-1H-benzimidazol-1-yl) | Potent neuroleptic activity | nih.gov |

| N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones | Substitution on the N4-phenyl ring | -OH or -NO2 group at position 4 enhances antibacterial activity; -OCH3 group at position 4 provides moderate antifungal activity | researchgate.net |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | Presence of a 4-fluorophenyl group at the 5-position | Potent antibacterial and antifungal activity | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Inclusion of hydroxyl groups and a para-amino group on different rings | Enhanced anti-proliferative activity against cancer cell lines | mdpi.com |

| FPMINT Analogues | Changes in the N-naphthalene and/or fluorophenyl moieties | Altered selectivity and inhibitory potency for ENT1 and ENT2 transporters | frontiersin.org |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Variation of side groups | Impact on interaction with ATP-binding domains of growth factor receptors | researchgate.net |

Rational Design of Analogs for Enhanced Therapeutic Profiles

Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to create new analogues with improved therapeutic properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. This approach is a cornerstone of modern medicinal chemistry.

An illustrative example of rational design can be seen in the development of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of diabetes. Researchers began by analyzing the crystal structures of DPP4 complexed with known inhibitors to understand the key binding interactions. nih.gov Based on this, they designed a series of triazole compounds that showed micromolar inhibitory activity. However, these initial compounds had undesirable pharmacokinetic profiles, as revealed by liver microsome stability and cytochrome P450 metabolic tests. nih.gov To overcome this limitation, the triazole ring was replaced with an amide or urea (B33335) group, leading to a new series of DPP4 inhibitors with improved metabolic stability and selectivity over related enzymes like DPP8 and DPP9. nih.gov This iterative process of design, synthesis, testing, and optimization is a hallmark of rational drug design.

In the context of cancer therapy, rational design has been employed to develop novel anticancer agents. For example, a series of 1,4-benzoxazine derivatives were designed and synthesized as potential anticancer agents. The synthetic pathway was intentionally developed to be efficient and allow for a variety of modifications, facilitating the creation of a library of analogues for screening. mdpi.com This systematic approach enabled the identification of structure-activity relationships and led to a lead compound with potent activity against several cancer cell lines. mdpi.com Similarly, new series of quinazoline (B50416) derivatives have been designed to improve membrane penetration, addressing the poor cellular activity of a previously identified potent Aurora kinase B inhibitor. nih.gov This led to the discovery of compounds with efficacy in human cancer cells and oral activity in mouse models. nih.gov

The rational design process also extends to modifying existing scaffolds to improve specific properties. For instance, based on previous research with N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, new compounds were designed where the chlorine atom was replaced by a more lipophilic bromine atom. The goal was to increase the lipophilic character of the molecules while maintaining the electronic effects of the substituent, in an effort to enhance antimicrobial and antibiofilm activity. psecommunity.orgmdpi.com This targeted modification demonstrates how rational design can be used to fine-tune the physicochemical properties of a molecule to achieve a desired biological outcome.

The development of small molecule renin inhibitors provides another clear example of rational design. A series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones were designed and synthesized. It was found that compounds with a specific 2-methyl-2-aryl substitution pattern exhibited potent renin inhibition along with good permeability, solubility, and metabolic stability. Oral bioavailability was further optimized by modulating a sidechain that binds to a specific subsite of the enzyme. nih.gov This highlights how a deep understanding of the target's binding pocket can guide the design of more effective drugs.

Table 2: Examples of Rational Design of Analogs

| Therapeutic Target/Area | Initial Lead/Scaffold | Design Strategy | Outcome | Reference(s) |

|---|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP4) | Triazole-based inhibitors | Analyzed DPP4 crystal structures; replaced metabolically liable triazole ring with amide or urea groups | New series of inhibitors with improved metabolic stability and selectivity | nih.gov |

| Cancer (Anti-proliferative) | 1,4-Benzoxazine scaffold | Developed an efficient and versatile synthetic pathway to enable diverse modifications and SAR analysis | Identification of a lead compound with potent anticancer activity | mdpi.com |

| Cancer (Aurora Kinase B) | Quinazoline inhibitor with poor cellular activity | Designed new derivatives to improve membrane penetration | Orally active compounds with efficacy in cancer cells and in vivo models | nih.gov |

| Antimicrobial Agents | N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine | Replaced chlorine with a more lipophilic bromine atom | Modified lipophilicity to potentially enhance antimicrobial and antibiofilm activity | psecommunity.orgmdpi.com |

| Renin Inhibitors | 1,4-Benzoxazin-3-one scaffold | Introduced specific substitution patterns to optimize binding and properties; modulated a sidechain to improve oral bioavailability | Potent and orally bioavailable renin inhibitors | nih.gov |

Advanced Characterization and Spectroscopic Analysis of 1 4 Fluorophenyl Butane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 1-(4-Fluorophenyl)butane-1,3-dione. A key characteristic of β-dicarbonyl compounds is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The position of this equilibrium is significantly influenced by the solvent's polarity; polar solvents tend to favor the keto tautomer, while nonpolar solvents favor the intramolecularly hydrogen-bonded enol form. researchgate.net This phenomenon results in distinct sets of signals in the NMR spectra, corresponding to each tautomer, which provides a deeper understanding of the compound's chemical behavior.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound displays signals for both the keto and enol forms. The aromatic region typically shows a complex pattern due to the 4-fluorophenyl group. The protons on the benzene (B151609) ring ortho and meta to the fluorine atom split each other, further complicated by coupling to the ¹⁹F nucleus. For the aliphatic portion, the keto form is characterized by a singlet for the methyl (CH₃) group and another singlet for the methylene (B1212753) (CH₂) group. The enol form, conversely, shows a singlet for the methyl group and a singlet for the vinylic proton (-CH=), along with a broad signal for the enolic hydroxyl (-OH) proton.

The ¹³C NMR spectrum is similarly informative, showing distinct signals for the carbonyl carbons of the keto and enol forms, the aromatic carbons (with observable C-F coupling), and the aliphatic carbons.

Expected Chemical Shifts for this compound Tautomers

| Tautomer | Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Keto | Aromatic (C₆H₄) | ~7.9-8.1 (m), ~7.1-7.3 (m) | ~115-132, ~165 (d, ¹JCF) |

| Methylene (CH₂) | ~4.0-4.2 (s) | ~55-60 | |

| Carbonyl (C=O, benzoyl) | - | ~195-198 | |

| Methyl (CH₃) | ~2.2-2.3 (s) | ~25-30 | |

| Enol | Aromatic (C₆H₄) | ~7.8-8.0 (m), ~7.0-7.2 (m) | ~115-131, ~164 (d, ¹JCF) |

| Vinylic (CH) | ~6.1-6.3 (s) | ~95-100 | |

| Carbonyl (C=O) | - | ~180-185 | |

| Methyl (CH₃) | ~2.1-2.2 (s) | ~23-28 | |

| Enolic Hydroxyl (OH) | ~16.0-17.0 (br s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, and ¹JCF refers to the one-bond carbon-fluorine coupling constant.

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu In the aromatic region, it would show cross-peaks between adjacent protons on the phenyl ring. For the enol tautomer, a long-range correlation might be observed between the vinylic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It provides an unambiguous link between the ¹H and ¹³C signals, for instance, confirming the assignments of the aromatic C-H, methylene/vinylic, and methyl groups. sdsu.educolumbia.edu

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for analysis. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR detection. wikipedia.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, providing valuable information about the electronic effects within the molecule. wikipedia.orgnih.gov For this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift is expected to be in the typical range for aryl fluorides. The signal in the ¹⁹F NMR spectrum will appear as a multiplet due to spin-spin coupling with the ortho- and meta-protons of the phenyl ring. The magnitude of these J-couplings (³JHF and ⁴JHF) can further aid in structural confirmation.

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exist as enantiomers, and the concept of chiral purity is not applicable to the compound itself. Therefore, standard NMR spectroscopy cannot be used for chiral purity assessment. However, should this compound be used as a precursor in a reaction to synthesize a chiral molecule, NMR spectroscopy using chiral solvating agents or chiral shift reagents could then be employed to determine the enantiomeric excess (ee) of the resulting product by inducing separate signals for the different enantiomers.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecule and its fragments. The calculated monoisotopic mass for this compound (C₁₀H₉FO₂) is 180.058658 Da. epa.govuni.lu HRMS analysis would be expected to yield an m/z value that matches this calculated mass to within a few parts per million (ppm), confirming the elemental composition.

Predicted HRMS Data for Common Adducts of C₁₀H₉FO₂

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀FO₂]⁺ | 181.06593 |

| [M+Na]⁺ | [C₁₀H₉FO₂Na]⁺ | 203.04787 |

| [M-H]⁻ | [C₁₀H₈FO₂]⁻ | 179.05137 |

Data sourced from PubChem. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The pattern of these fragments is a reproducible fingerprint that helps to confirm the structure.

For this compound, the molecular ion peak [C₁₀H₉FO₂]⁺• would be observed at m/z 180. The fragmentation is dominated by cleavages adjacent to the carbonyl groups (α-cleavage), which lead to the formation of stable acylium ions. libretexts.org

Plausible Fragmentation Pathways and Major Fragment Ions

| m/z | Ion Structure | Formation Pathway |

|---|---|---|

| 180 | [C₁₀H₉FO₂]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 137 | [FC₆H₄COCH₂]⁺ | Loss of an acetyl radical (•COCH₃) |

| 123 | [FC₆H₄CO]⁺ | Cleavage of the C-C bond between the carbonyls, forming the stable 4-fluorobenzoyl cation. This is often a base peak. |

| 95 | [C₆H₄F]⁺ | Loss of CO from the 4-fluorobenzoyl cation (m/z 123) |

| 43 | [CH₃CO]⁺ | Cleavage to form the acetyl cation. |

The identification of these characteristic fragments, particularly the intense peak corresponding to the 4-fluorobenzoyl cation at m/z 123, provides strong evidence for the proposed structure of this compound.

Vibrational (IR) and Electronic (UV-Vis) Absorption Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the structural features of this compound. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, allowing for the identification of key functional groups and the study of intra- and intermolecular interactions. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, which are characteristic of its conjugated system.

Infrared spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The compound exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form being significantly stabilized by intramolecular hydrogen bonding. This is readily observable in the IR spectrum.

The most prominent features in the IR spectrum of this compound are the absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations, as well as the broad absorption due to the enolic hydroxyl (O-H) group. The presence of the fluorophenyl group introduces characteristic C-F and aromatic C-H and C=C stretching vibrations.

Key vibrational frequencies and their assignments for this compound are summarized in the table below. The broadness and position of the O-H stretching band are indicative of strong intramolecular hydrogen bonding within the six-membered chelate ring of the enol tautomer. The positions of the C=O and C=C stretching bands are also influenced by this conjugation and hydrogen bonding.

Table 1: Characteristic Infrared Absorption Bands for this compound (Enol Form)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-2500 (broad) | O-H stretch | Enolic hydroxyl (intramolecularly hydrogen-bonded) |

| ~1600-1620 | C=O stretch | Conjugated Ketone |

| ~1580-1600 | C=C stretch | Aromatic Ring |

| ~1550-1570 | C=C stretch | Enolic C=C |

| ~1220-1240 | C-F stretch | Aryl-Fluorine |

| ~830-850 | C-H out-of-plane bend | para-disubstituted benzene |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about the electronic transitions within the molecule, particularly those involving the conjugated π-system. The molecule exhibits strong absorption in the UV region, which can be attributed to π→π* and n→π* transitions.

The main absorption bands are associated with the chromophore that extends over the benzoyl group and the enone moiety. The substitution of the phenyl ring with a fluorine atom at the para position can induce a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted analog, 1-phenylbutane-1,3-dione, due to the electronic effects of the fluorine atom.

The principal electronic transitions observed for β-diketones like this compound are typically found in the 250-350 nm range. These high-intensity bands are characteristic of the π→π* transitions within the conjugated enol system.

Table 2: Typical Electronic Transitions for Phenyl-β-diketones in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~300-340 nm | > 10,000 L mol⁻¹ cm⁻¹ | π→π | Conjugated enone system |

| ~240-260 nm | ~12,000 L mol⁻¹ cm⁻¹ | π→π | Benzoyl group |

Note: The exact λmax and ε values are solvent-dependent due to solute-solvent interactions.

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic methods provide valuable information about the connectivity and electronic structure, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is indispensable for understanding the precise molecular geometry, conformation, and the nature of intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound would confirm its existence in the enol tautomeric form in the crystalline state. The analysis would provide precise bond lengths, bond angles, and torsion angles. For instance, a related compound, 1-(4-nitrophenyl)butane-1,3-dione, has been shown to crystallize in the enol form. rsc.org In this structure, the enol ring is nearly planar, and there is a distinct dihedral angle between the phenyl ring and the enol group. rsc.org

For this compound, the crystallographic data would likely reveal a monoclinic or orthorhombic crystal system. The key structural features would include the planar six-membered enol ring stabilized by a strong intramolecular hydrogen bond. The bond lengths within the O=C-C=C-O moiety would be intermediate between single and double bonds, indicating significant electron delocalization.

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-30 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

| Intramolecular O···O distance (Å) | ~2.4-2.5 |

Note: This data is hypothetical and would require experimental confirmation through single-crystal X-ray diffraction of the title compound.

The crystal packing of this compound would be governed by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of the fluorine atom can lead to C-H···F and F···F interactions, which can influence the packing arrangement.

Analysis of the crystal structure would likely reveal that the molecules are packed in a way that maximizes space-filling efficiency. The primary intermolecular interactions, aside from the strong intramolecular hydrogen bond, would likely involve C-H···O contacts, where hydrogen atoms from the methyl or phenyl groups interact with the carbonyl oxygen atoms of neighboring molecules. Aromatic π-stacking interactions between the fluorophenyl rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Computational Studies and Theoretical Chemistry of 1 4 Fluorophenyl Butane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1-(4-fluorophenyl)butane-1,3-dione, DFT calculations can provide profound insights into its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of its atoms, providing a stable three-dimensional structure. Given that 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, it is essential to model both the diketo and the more stable enol forms. The enol form is generally favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding and extended conjugation.

Theoretical calculations for similar β-diketones are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. chemscene.comnih.gov For this compound, the optimized geometry of the enol form would likely show a planar six-membered ring, with the phenyl group potentially twisted out of this plane to minimize steric hindrance.

The electronic structure analysis involves the examination of the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool in this regard. For this compound, the MEP would likely indicate regions of high electron density (negative potential) around the oxygen atoms of the carbonyl groups and the fluorine atom, suggesting their roles as potential sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the enolic hydrogen, would exhibit a positive potential, marking them as sites for nucleophilic interaction.

Table 1: Predicted General Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | |

| Molecular Weight | 180.18 g/mol | |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | |

| Predicted LogP | 1.9875 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 (in diketo form) | |

| Rotatable Bonds | 3 |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the enol and the phenyl ring, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the dicarbonyl system. The HOMO-LUMO gap can be calculated using DFT methods. Studies on similar aromatic β-diketones suggest that the introduction of electron-withdrawing groups, such as the fluorine atom on the phenyl ring, can influence the energies of these frontier orbitals.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

Note: Specific values for this compound would require dedicated DFT calculations not currently available in the public literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations can also be employed to predict the spectroscopic properties of this compound. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra would be invaluable for confirming the compound's structure and for studying its tautomeric equilibrium in different solvents.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for conjugated systems like this compound.

Molecular Docking and Molecular Dynamics Simulations

While specific molecular docking and dynamics studies on this compound are not readily found in the literature, the methodologies can be described in the context of this molecule to understand its potential biological interactions and dynamic behavior.

Prediction of Ligand-Receptor Binding Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or an enzyme. This method is instrumental in drug discovery for identifying potential drug candidates.

For this compound, a hypothetical docking study would involve selecting a biologically relevant protein target. The compound's optimized 3D structure would be placed in the binding site of the receptor, and a scoring function would be used to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor would be analyzed to understand the binding mode. The fluorine atom, for instance, could participate in halogen bonding or other specific interactions.

Conformational Analysis and Dynamic Behavior of the Compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or in a complex with a receptor, would reveal its conformational flexibility and dynamic behavior over time.

The simulation would track the movements of each atom based on a force field, providing insights into the stability of different conformations and the transitions between them. For example, the rotation around the single bonds connecting the phenyl ring and the dicarbonyl moiety could be investigated. In a biological context, MD simulations can help to assess the stability of the ligand-receptor complex predicted by molecular docking.

Quantum Chemical Approaches to Reaction Mechanisms and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. For a molecule like this compound, these approaches can model its behavior in various chemical transformations, providing a theoretical framework to complement experimental findings.

Computational Elucidation of Transition States and Reaction Barriers

The study of transition states is fundamental to understanding the kinetics of a chemical reaction. Computational chemistry allows for the precise location of transition state structures on a potential energy surface and the calculation of the associated energy barriers (activation energies). For reactions involving this compound, such as nucleophilic additions or cycloadditions, DFT calculations would be the primary method employed.